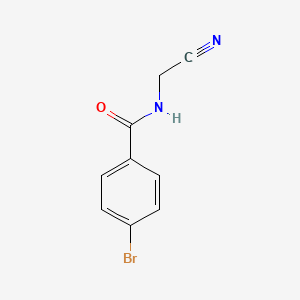

4-bromo-N-(cyanomethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

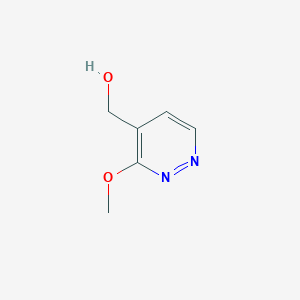

“4-bromo-N-(cyanomethyl)benzamide” is a chemical compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of benzamides, which includes “this compound”, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Radioiodinated Benzamide Derivatives in Melanoma Imaging

Radioiodinated N-(dialkylaminoalkyl)benzamides, closely related to 4-bromo-N-(cyanomethyl)benzamide, have been studied for their potential in melanoma imaging. These compounds have shown significant uptake in melanoma, indicating their potential for improved melanoma imaging through planar scintigraphy and single-photon emission computed tomography (SPECT). The structure-activity relationship studies suggest that blood clearance rates and metabolic stability are crucial determinants for the uptake of benzamide derivatives in melanoma. Certain compounds in this category may also be useful for radionuclide therapy in melanoma treatment (Eisenhut et al., 2000).

Neuroleptic Activity of Benzamides

Benzamides structurally related to this compound have been synthesized and tested for their neuroleptic activity. These compounds, through structural modifications, have shown significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, highlighting their potential as neuroleptics. The structure-activity relationship among these compounds indicates their promise in treating psychosis with fewer side effects (Iwanami et al., 1981).

Anticonvulsant Properties

Compounds structurally similar to this compound, like 4-amino-N-(2-ethylphenyl)benzamide, have been explored for their anticonvulsant properties. These studies have provided significant insights into their efficacy against seizures, highlighting their potential for future pharmacological development as antiepileptic agents (Diouf et al., 1997).

Anti-Acetylcholinesterase Activity

Benzamide derivatives have also been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial in conditions like Alzheimer's disease. The introduction of specific substituents in these compounds has led to a substantial increase in their activity, underlining their potential as antidementia agents (Sugimoto et al., 1990).

Hypoglycemic and Hypolipidemic Activities

Glibenclamide analogues, which include structures similar to this compound, have been synthesized and their hypoglycemic and hypolipidemic activities have been tested in rats. These studies have contributed to understanding the structure-activity relationship and the potential therapeutic benefits of these compounds in treating conditions like type 2 diabetes (Ahmadi et al., 2014).

Mechanism of Action

Target of Action

It is known that n-cyanoacetamides, a class of compounds to which 4-bromo-n-(cyanomethyl)benzamide belongs, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .

Mode of Action

It is known that n-cyanoacetamides, including this compound, can undergo a variety of condensation and substitution reactions . These reactions involve the carbonyl and the cyano functions of these compounds .

Biochemical Pathways

It is known that n-cyanoacetamides can participate in a variety of reactions to form heterocyclic compounds . These reactions can potentially affect various biochemical pathways, depending on the specific heterocyclic compounds formed.

Result of Action

Given its potential to form a variety of heterocyclic compounds through various reactions , it can be inferred that the compound could have diverse molecular and cellular effects.

properties

IUPAC Name |

4-bromo-N-(cyanomethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOVNDRJVNAETI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid](/img/structure/B2447731.png)

![1-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2447739.png)

![isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2447741.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2447742.png)

![4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2447743.png)